molecular formula C8H14N4O B8483350 2-{[2-(Dimethylamino)ethyl]oxy}-4-pyrimidinamine

2-{[2-(Dimethylamino)ethyl]oxy}-4-pyrimidinamine

Cat. No. B8483350
M. Wt: 182.22 g/mol
InChI Key: SLMDCMMNBAGNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08901119B2

Procedure details

A mixture of 2-chloro-4-pyrimidinamine (300 mg, 2.316 mmol), sodium ethoxide (189 mg, 2.78 mmol) and 2-(dimethylamino)ethanol (349 μl, 3.47 mmol) in N,N-dimethylformamide (DMF) (2.9 mL) was heated to 180° C. via a microwave reactor for min. The reaction was purified by RP-HPLC to yield 2-{[2-(dimethylamino)ethyl]oxy}-4-pyrimidinamine (111 mg, 0.609 mmol, 26% yield). MS (ES+) m/z 183.0 (MH+).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
189 mg
Type
reactant
Reaction Step One
Quantity
349 μL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=1.[O-]CC.[Na+].[CH3:13][N:14]([CH3:18])[CH2:15][CH2:16][OH:17]>CN(C)C=O>[CH3:13][N:14]([CH3:18])[CH2:15][CH2:16][O:17][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)N
Name
Quantity
189 mg
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
349 μL
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
2.9 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was purified by RP-HPLC

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC1=NC=CC(=N1)N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.609 mmol
AMOUNT: MASS 111 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.